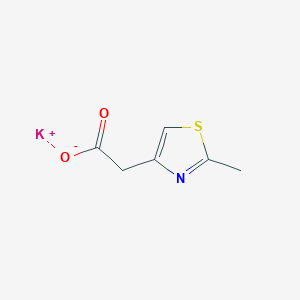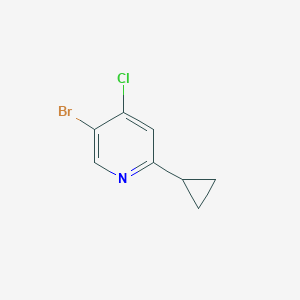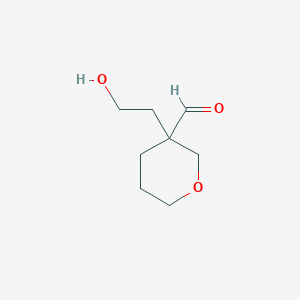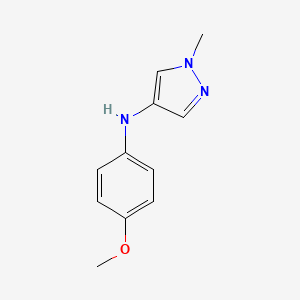
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C6H6KNO2S It is a potassium salt of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Applications De Recherche Scientifique
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mercaptobenzotriazoyl- (Z)-2- (2-Aminothiazole-4-Yl)-2- (Methyoxycarbonyl Methoxyimino)Acetate (Mica Ester)
- S-2-苯并噻唑基- (Z)-2- (2-氨基噻唑-4-基)-2-甲氧基羰基甲氧基亚胺基硫代乙酸酯
Uniqueness
Potassium 2-(2-methyl-1,3-thiazol-4-yl)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thiazole ring is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.
Propriétés
Formule moléculaire |
C6H6KNO2S |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
potassium;2-(2-methyl-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C6H7NO2S.K/c1-4-7-5(3-10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
NRVCIHYJTQCGFE-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC(=CS1)CC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)

![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)



![tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate](/img/structure/B13240089.png)

![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)

